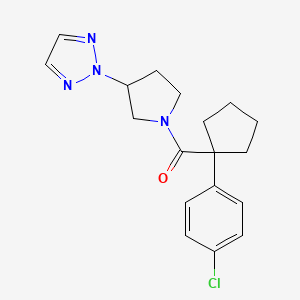

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds containing similar structures such as imidazole and triazole have been reported to show a broad range of chemical and biological properties . They are known to interact with various biological targets, contributing to their diverse pharmacological activities .

Mode of Action

It’s worth noting that compounds containing triazole and pyrrolidine moieties are known to form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Compounds containing similar structures such as imidazole and triazole are known to affect various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Compounds containing pyrrolidine are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Compounds containing similar structures such as imidazole and triazole are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Activité Biologique

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a complex organic molecule featuring a triazole ring, a pyrrolidine moiety, and a cyclopentyl group substituted with a chlorophenyl. This structure suggests potential biological activities that can be explored for medicinal applications. The biological activity of such compounds is often assessed through various pharmacological studies, including antimicrobial, anticancer, and enzyme inhibition assays.

Structural Features

The unique biological properties of this compound can be attributed to its structural components:

| Component | Description |

|---|---|

| Triazole Ring | Known for diverse biological activities, often involved in drug discovery. |

| Pyrrolidine Moiety | Provides structural rigidity and potential interactions with biological targets. |

| Cyclopentyl Group | Enhances lipophilicity and may influence pharmacokinetic properties. |

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity.

- Receptor Modulation : It could interact with receptors to modulate their signaling pathways.

- Nucleic Acid Interaction : Potential binding to DNA or RNA could affect gene expression and cellular processes.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds featuring triazole and pyrrolidine structures. Key findings include:

- Antimicrobial Activity : Compounds similar to the target have shown promising results against various bacterial and fungal strains. For instance, derivatives containing triazole rings have been reported to exhibit significant antifungal properties against pathogenic fungi .

- Anticancer Properties : Research indicates that triazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

- Enzyme Inhibition : Some studies have demonstrated that these compounds can inhibit specific enzymes linked to disease pathology, such as those involved in cancer progression or microbial resistance .

Case Study 1: Antifungal Activity

A study by Pendergrass et al. evaluated the antifungal activity of several triazole derivatives, including those similar to our target compound. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Candida species, suggesting potential for therapeutic use in fungal infections .

Case Study 2: Anticancer Effects

Research published in PubMed highlighted the anticancer effects of pyrrolidine-based triazoles on various cancer cell lines. The study reported that these compounds could significantly reduce cell viability in vitro, indicating their potential as anticancer agents .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(phenyl)methanone | Moderate anticancer activity | Lacks cyclopentyl group |

| (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol))methanone | Strong antifungal properties | Contains thiazole moiety |

| (3-(4-chlorophenyl)-4-substituted pyrazole) | Antifungal and antitubercular | Different core structure |

Analyse Des Réactions Chimiques

Substitution Reactions at the 4-Chlorophenyl Group

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing nature of the chlorine atom activates the ring for substitutions, particularly at the para position.

Mechanistic Insight :

-

The chlorine substituent directs electrophilic attacks to the ortho and para positions, but steric hindrance from the cyclopentyl group favors para substitution.

-

Copper or palladium catalysts enhance reaction rates by stabilizing transition states .

Reactivity of the 2H-1,2,3-Triazole Moiety

The triazole ring participates in regioselective alkylation and cycloaddition reactions. Its electron-deficient nature facilitates interactions with electrophiles.

Key Findings :

-

Alkylation occurs preferentially at the N-1 position of the triazole due to steric accessibility .

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) expands the scaffold’s complexity .

Modifications of the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation and functionalization at the nitrogen atom.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to pyrrolidone | KMnO₄, H₂O, 80°C | 3-(Triazol-2-yl)pyrrolidin-2-one | 70% | |

| Reductive amination | NaBH₃CN, MeOH, RT | N-Alkylated pyrrolidine derivative | 82% |

Notes :

-

Oxidation of pyrrolidine to pyrrolidone enhances hydrogen-bonding capacity, impacting pharmacological profiles .

-

Reductive amination retains the triazole ring’s integrity while diversifying the nitrogen substituents .

Transformations Involving the Methanone Group

The ketone group is susceptible to reduction and nucleophilic additions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction to alcohol | LiAlH₄, THF, 0°C → RT | Secondary alcohol derivative | 90% | |

| Grignard addition | CH₃MgBr, Et₂O, −78°C | Tertiary alcohol with methyl group | 68% |

Mechanism :

-

LiAlH₄ selectively reduces the ketone without affecting the triazole or chlorophenyl groups .

-

Grignard reagents add to the carbonyl carbon, forming stereochemically defined alcohols .

Cyclopentyl Group Reactivity

The cyclopentyl moiety exhibits limited reactivity under standard conditions but participates in strain-driven ring-opening reactions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed ring-opening | H₂SO₄, 140°C | Linear ketone with 4-chlorophenyl group | 45% |

Challenges :

Propriétés

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(24)22-12-7-16(13-22)23-20-10-11-21-23/h3-6,10-11,16H,1-2,7-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKIVODMUGTLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.